1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone
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Description
1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C10H13N3OS and its molecular weight is 223.29. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives have been studied for their potential antiviral properties. For instance, compounds related to this structure have shown activity against viruses like HSV1 and HAV-MBB, as indicated in research examining the synthesis, reactions, and antiviral activity of similar compounds (Attaby et al., 2006).
Antimicrobial Applications
Research has demonstrated the antimicrobial potential of compounds similar to this compound. Studies on thiazolo-pyrimidine analogues, for instance, have shown significant antimicrobial activities, which may inform the use of such compounds in medical applications (Bhadraiah et al., 2020).
Drug Discovery Building Blocks
These compounds also serve as advanced building blocks in drug discovery. Their unique structure makes them suitable for the synthesis of various pharmacologically active compounds. For example, their role in the synthesis of 2-azabicyclo[3.2.0]heptanes, a key component in developing new drugs, has been explored (Druzhenko et al., 2018).
Fungicidal Activity
These compounds have also been investigated for their fungicidal properties. Research into novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing similar moieties has indicated moderate inhibitory activity against certain fungi, suggesting potential agricultural or medical applications (Liu et al., 2012).
Synthetic Chemistry
In synthetic chemistry, these compounds are integral in creating diverse heterocyclic compounds. Their unique structure aids in forming various heterocyclic derivatives, which are crucial in developing new synthetic methodologies and materials (Adnan et al., 2014).
Properties
IUPAC Name |
2-pyrazol-1-yl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c14-10(6-12-3-1-2-11-12)13-5-9-4-8(13)7-15-9/h1-3,8-9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGCQRVSTMBNDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.